molecular formula C18H20N6O2 B5614392 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine

1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine

Cat. No. B5614392
M. Wt: 352.4 g/mol
InChI Key: XCQMAZOLELLGCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine" involves complex reactions. For instance, Kumar et al. (2004) describe the synthesis of a related piperidin-1-ylamide compound as a potential imaging agent for CB(1) receptors using PET, highlighting the intricate steps required to achieve the final product, including reactions with specific reagents to introduce radiolabels for PET imaging applications (Kumar et al., 2004).

Molecular Structure Analysis

The study by Shawish et al. (2021) on new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provides insights into molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. This research underscores the importance of intermolecular interactions and electronic properties in understanding the molecular structure of complex compounds (Shawish et al., 2021).

Chemical Reactions and Properties

The work by Abdel-Wahab et al. (2023) demonstrates the reactivity of 1-(2-methoxyphenyl)-1H-pyrazol-4-carbaldehyde in producing complex heterocyclic structures, showcasing the chemical versatility and reactivity of components similar to the core structure of the compound . This highlights how specific functional groups contribute to the chemical reactivity and potential applications of these molecules (Abdel-Wahab et al., 2023).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, such as the work by Katoch-Rouse and Horti (2003), provide valuable information on the solubility, stability, and optimal conditions for the synthesis and storage of these complex molecules. Understanding these physical properties is crucial for the practical handling and application of the compound in research settings (Katoch-Rouse & Horti, 2003).

Chemical Properties Analysis

The chemical properties of compounds within this category often involve detailed exploration of their binding affinities, reactivity with different reagents, and potential for forming stable complexes with metals or other organic molecules. For instance, the synthesis and evaluation of related compounds for PET imaging highlight the specific chemical interactions and properties that make these compounds suitable for biological imaging applications (Zhou et al., 2014).

properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]-[4-(1,2,4-triazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-26-17-5-3-2-4-16(17)24-11-14(10-21-24)18(25)22-8-6-15(7-9-22)23-12-19-20-13-23/h2-5,10-13,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQMAZOLELLGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCC(CC3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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